1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
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Overview
Description
1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound with the molecular formula C10H13N3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzene-1,2-diamine with formic acid, followed by methylation and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound of 1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride, known for its broad range of biological activities.
2-Methylbenzimidazole: Another derivative with similar properties but different substitution patterns.
5,6-Dimethylbenzimidazole: A compound with two methyl groups on the benzimidazole ring, used in various applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Its three methyl groups may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1956307-24-6 |
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Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1,5,6-trimethylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-6-4-8-9(5-7(6)2)13(3)10(11)12-8;/h4-5H,1-3H3,(H2,11,12);1H |
InChI Key |
BLILQAHJJGXUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)N)C.Cl |
Origin of Product |
United States |
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